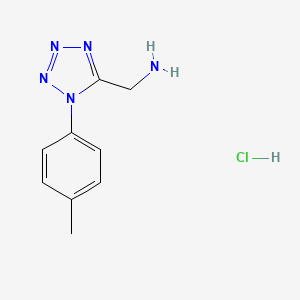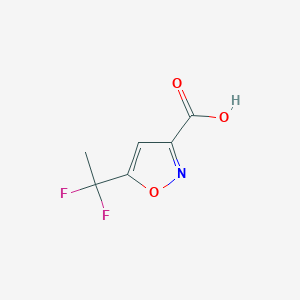
Subtilisin Inhibitor I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Subtilisin Inhibitor I can be isolated from natural sources such as adzuki beans and barley. The isolation process involves several chromatographic techniques, including CM-cellulose, Sephadex G-75, DEAE-cellulose, and SP-Sephadex C-25 . The inhibitor is extracted from finely ground beans using Tris-HCl buffer, followed by heat treatment and pH adjustment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albogriseolus. The culture broth is subjected to a series of purification steps, including ion-exchange chromatography and gel filtration, to obtain a highly purified inhibitor .
Analyse Chemischer Reaktionen
Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .
Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .
Wissenschaftliche Forschungsanwendungen
Subtilisin Inhibitor I has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme-inhibitor interactions and to understand the mechanisms of protease inhibition.
Biology: It helps in elucidating the role of proteases in various biological processes, including protein degradation and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where protease activity is dysregulated.
Wirkmechanismus
Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Kunitz Inhibitors: These inhibitors, such as the one from Canavalia lineata, also inhibit serine proteases but have different structural and functional properties.
Soybean Trypsin Inhibitor: This inhibitor targets trypsin and chymotrypsin rather than subtilisin, highlighting the specificity of Subtilisin Inhibitor I.
Cucumisin Inhibitors: These inhibitors are derived from melon fruit and have different inhibitory profiles compared to this compound.
Uniqueness: this compound is unique due to its high specificity for subtilisin and its stability under various conditions. Its ability to form stable complexes with subtilisin makes it a valuable tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQRTLVYUSFIG-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)

![2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2693254.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2693256.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)


![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)




